Phenylalanylphenylalanine methyl ester

Descripción general

Descripción

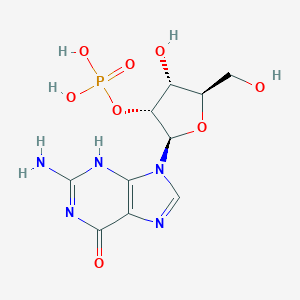

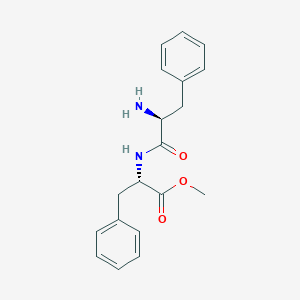

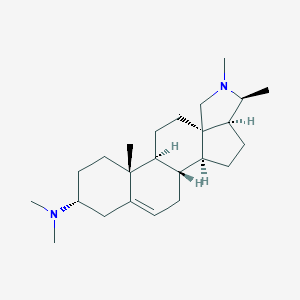

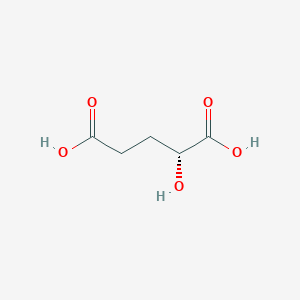

Phenylalanylphenylalanine methyl ester is a compound with the molecular formula C19H22N2O3 and a molecular weight of 326.39 . It is also known by other synonyms such as 2-(2-Amino-3-phenyl-propionylAmino)-3-phenyl-propionic acid methyl ester and L-Phenylalanine, L-phenylalanyl-, methyl ester .

Synthesis Analysis

The synthesis of Phenylalanylphenylalanine methyl ester involves the use of phenylalanine ammonia lyase (E.C.4.3.1.5, PAL) containing Rhodotorula glutinis yeast whole cells in an organic-aqueous biphasic system . Another method involves the use of N-acetyl-D-phenylglycine as a resolving agent .Molecular Structure Analysis

The molecular structure of Phenylalanylphenylalanine methyl ester is complex and involves various intra- and intermolecular interactions . The far-IR region allows distinguishing between structural families .Chemical Reactions Analysis

The chemical reactions involving Phenylalanylphenylalanine methyl ester include its hydrolysis, which is catalyzed by either an acid or a base . The products of this reaction are a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

Phenylalanylphenylalanine methyl ester has a boiling point of 533.8±50.0 °C and a density of 1.168±0.06 g/cm3 . Its pKa value is predicted to be 13.71±0.46 .Aplicaciones Científicas De Investigación

Peptide Synthesis and Enzyme Activity : It's used in studying the synthesis of peptides and the activities of enzymes like aminoacyltransferases and thermolysin. These enzymes catalyze peptide synthesis from amino acid esters and play a role in peptide bond formation and hydrolysis (Krenitsky & Fruton, 1966); (Nakanishi & Matsuno, 1986).

Radioiodination and Peptide Synthesis : Used in the synthesis of radioiodinated phenylalanine derivatives for peptide synthesis, which has implications in medical imaging and radiopharmaceuticals (Wilbur et al., 1993).

Enzyme Kinetics and Stability : Phenylalanylphenylalanine methyl ester is used to study the kinetics and stability of enzymes in various environments, including aqueous, organic, and biphasic systems (Nakanishi, Kondo, & Matsuno, 1988); (Arima et al., 2006).

Synthesis and Hydrolysis Studies : It's instrumental in understanding the synthesis and hydrolysis of polymers and compounds with phenylalanine components (Preobrazhenskaya et al., 1965).

Catalysis and Chemical Reactions : Its role in catalysis, especially in the formation of esters from α-amino acids, highlights its importance in understanding chemical reactions and potential industrial applications (Wegman et al., 2001).

Protein Digestion and Enzymatic Cleavage : It helps in understanding the digestion of peptides containing aromatic amino acids and how enzymes like cathepsin D and pepsin function (Keilová, Bláha, & Keil, 1968).

Safety And Hazards

Direcciones Futuras

Phenylalanylphenylalanine methyl ester has potential applications in the field of drug delivery. For instance, it has been used in the synthesis and development of novel poly-N-acryloyl L-phenylalanine methyl ester hollow core nanocapsules (NAPA-HPNs) that can encapsulate a broad range of drug molecules . These nanocapsules could be used for the effective management of various infectious or tumor diseases where immune-stimulation is paramount for treatment .

Propiedades

IUPAC Name |

methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14/h2-11,16-17H,12-13,20H2,1H3,(H,21,22)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKRSZZALAQRNH-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926928 | |

| Record name | 2-Amino-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylalanylphenylalanine methyl ester | |

CAS RN |

13082-29-6 | |

| Record name | Phenylalanylphenylalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013082296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1H-imidazol-2-yl)ethyl]-1H-imidazole](/img/structure/B77620.png)